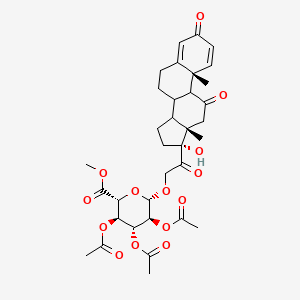
4-(Bis(2-chloroethyl)amino)-L-phenylalanine ethyl ester hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bis(2-chloroethyl)amino)-L-phenylalanine ethyl ester hydrochloride is a synthetic compound that belongs to the class of nitrogen mustards. These compounds are known for their alkylating properties, which make them useful in various chemical and biological applications. The compound is characterized by the presence of two chloroethyl groups attached to an amino group, which is further connected to a phenylalanine moiety. The hydrochloride salt form enhances its solubility in water, making it easier to handle in laboratory settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bis(2-chloroethyl)amino)-L-phenylalanine ethyl ester hydrochloride typically involves multiple steps:
Formation of Bis(2-chloroethyl)amine: This is achieved by reacting ethylene oxide with hydrochloric acid to produce 2-chloroethanol, which is then treated with ammonia to form bis(2-chloroethyl)amine.
Coupling with L-phenylalanine: The bis(2-chloroethyl)amine is then coupled with L-phenylalanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Esterification: The resulting product is esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.
Formation of Hydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Bis(2-chloroethyl)amino)-L-phenylalanine ethyl ester hydrochloride undergoes several types of chemical reactions:
Alkylation: The compound can alkylate nucleophilic sites in DNA and proteins, leading to the formation of cross-links.
Hydrolysis: In aqueous solutions, the compound can hydrolyze to form 4-(Bis(2-chloroethyl)amino)-L-phenylalanine and ethanol.
Oxidation: The compound can undergo oxidation reactions in the presence of strong oxidizing agents.
Common Reagents and Conditions
Alkylation: Typically occurs under physiological conditions (pH 7.4, 37°C) in the presence of nucleophilic targets such as DNA.
Hydrolysis: Occurs in aqueous solutions, especially under acidic or basic conditions.
Oxidation: Requires strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Alkylation: Cross-linked DNA or proteins.
Hydrolysis: 4-(Bis(2-chloroethyl)amino)-L-phenylalanine and ethanol.
Oxidation: Oxidized derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
4-(Bis(2-chloroethyl)amino)-L-phenylalanine ethyl ester hydrochloride has several scientific research applications:
Wirkmechanismus
The primary mechanism of action of 4-(Bis(2-chloroethyl)amino)-L-phenylalanine ethyl ester hydrochloride involves the alkylation of nucleophilic sites in DNA. The bis(2-chloroethyl)amino group forms highly reactive aziridinium ions, which can attack the N7 position of guanine bases in DNA, leading to the formation of cross-links . These cross-links prevent DNA replication and transcription, ultimately resulting in cell death. The compound also targets proteins, leading to the disruption of cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-chloroethyl)amine hydrochloride: A simpler nitrogen mustard with similar alkylating properties.
Cyclophosphamide: A widely used anticancer drug that also forms aziridinium ions and alkylates DNA.
Melphalan: Another nitrogen mustard used in cancer therapy, structurally similar but with a different amino acid moiety.
Uniqueness
4-(Bis(2-chloroethyl)amino)-L-phenylalanine ethyl ester hydrochloride is unique due to its specific structure, which combines the alkylating properties of nitrogen mustards with the biological activity of phenylalanine. This combination allows for targeted alkylation of DNA and proteins, making it a valuable tool in both research and therapeutic applications .
Eigenschaften
CAS-Nummer |
63868-91-7 |
|---|---|
Molekularformel |
C15H23Cl3N2O2 |
Molekulargewicht |
369.7 g/mol |
IUPAC-Name |
ethyl (2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate;hydrochloride |
InChI |
InChI=1S/C15H22Cl2N2O2.ClH/c1-2-21-15(20)14(18)11-12-3-5-13(6-4-12)19(9-7-16)10-8-17;/h3-6,14H,2,7-11,18H2,1H3;1H/t14-;/m0./s1 |
InChI-Schlüssel |
AKDSHMBQGUDSBE-UQKRIMTDSA-N |
Isomerische SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)N(CCCl)CCCl)N.Cl |
Kanonische SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)N(CCCl)CCCl)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-ethenyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid](/img/structure/B13448494.png)



![1-(7-bromoimidazo[1,2-a]pyridin-3-yl)dihydropyrimidine-2,4(1H,3H)-dione](/img/structure/B13448543.png)

![4-Methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B13448551.png)

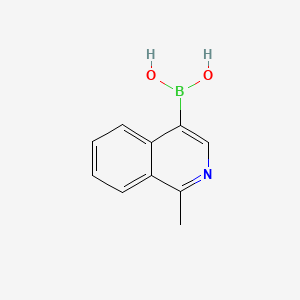
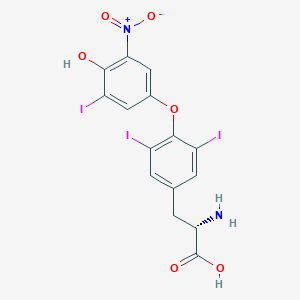
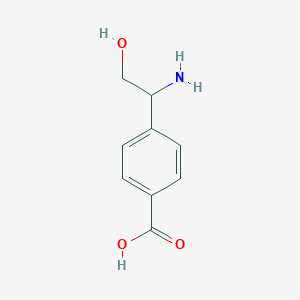
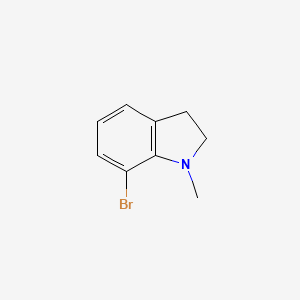
![(1R,2S,3S,5S,6S,7S,10S,11R,14S,16R)-6-(3-hydroxypropyl)-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-ene-6,14,16-triol](/img/structure/B13448593.png)
